molecular formula C12H26N2O2 B6351021 N'-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate CAS No. 1993195-05-3

N'-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate

Cat. No.: B6351021
CAS No.: 1993195-05-3
M. Wt: 230.35 g/mol
InChI Key: JJJNKEHUFSPEMJ-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is an organic compound with the molecular formula C12H26N2O2. It is known for its applications in various chemical reactions and industrial processes. This compound features a cyclohexyl group attached to a dimethylethane-1,2-diamine backbone, with an acetate group as a counterion.

Mechanism of Action

Target of Action

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate, also known as N,N’-Dimethylethane-1,2-diamine, is a nitrogen-containing organic compound . It is often used as a ligand in various chemical reactions . The primary targets of this compound are the reactant molecules in these reactions.

Mode of Action

This compound acts as a ligand, meaning it can form a complex with a central metal atom at the focus of a large molecule or structure . It is particularly used in copper-catalyzed C-N and C-S coupling reactions . The compound’s two nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with the central metal atom, facilitating the coupling reactions .

Biochemical Pathways

The exact biochemical pathways affected by N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can vary depending on the specific reactions it is involved in. It is known to be used in the synthesis of certain intermediates, such as 1-dimethylaminoethyl-5-thiazole, which is an intermediate in the synthesis of the antibiotic cefotiam .

Result of Action

The result of the action of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is the facilitation of certain chemical reactions, particularly copper-catalyzed C-N and C-S coupling reactions . This can lead to the synthesis of various organic compounds, including pharmaceutical intermediates .

Action Environment

The action, efficacy, and stability of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate can be influenced by various environmental factors. These include the presence of other reactants and catalysts, the pH and temperature of the reaction environment, and the presence of solvents or other substances that can interact with the compound. For example, it has been used in environmentally friendly strategies for the synthesis of diphenyl sulfide compounds, where it acts as a ligand, base, and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate typically involves the reaction of cyclohexylamine with N,N-dimethylethylenediamine in the presence of an acetic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate .

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives of N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine .

Scientific Research Applications

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyclohexyl-N,N-dimethylethane-1,2-diamine acetate is unique due to its combination of a cyclohexyl group and a dimethylethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific catalytic and synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

acetic acid;N-cyclohexyl-N',N'-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.C2H4O2/c1-12(2)9-8-11-10-6-4-3-5-7-10;1-2(3)4/h10-11H,3-9H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNKEHUFSPEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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